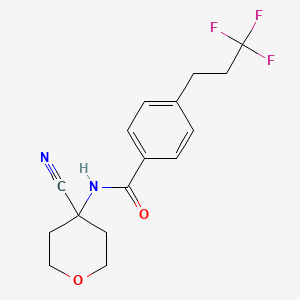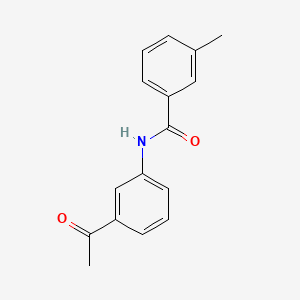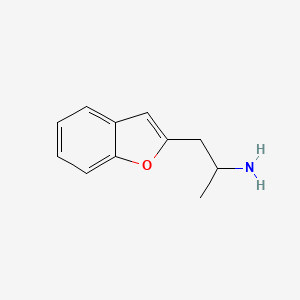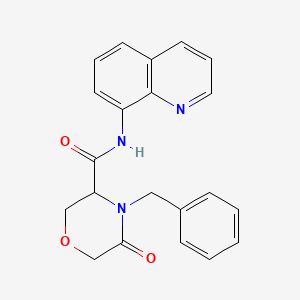![molecular formula C18H14N2O4 B2962360 4-[(Z)-2-Cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid CAS No. 478017-17-3](/img/structure/B2962360.png)
4-[(Z)-2-Cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(Z)-2-Cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, which is a common component in various pharmaceuticals and is known for its antimicrobial properties . The molecule also contains a cyano group (-CN), a methoxy group (-OCH3), and an anilino group (-NH2 attached to a benzene ring), which can significantly influence its chemical behavior.
Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For instance, the cyano group could be hydrolyzed to form a carboxylic acid or reduced to form an amine. The benzoic acid moiety could participate in various acid-base reactions. The methoxy group could undergo reactions typical of ethers, while the anilino group could participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxylic acid and cyano groups could enhance its solubility in polar solvents. The compound’s melting and boiling points would likely be relatively high due to the presence of multiple polar groups and the potential for pi-stacking interactions between aromatic rings .Scientific Research Applications
Enzymatic Oxidative Polymerization
A study on the enzymatic oxidative polymerization of a para-imine functionalized phenol derivative, 4-(4-hydroxybenzylideneamino)benzoic acid (HBBA), using horseradish peroxidase enzyme, illustrates the potential of benzoic acid derivatives in creating polymers with significant thermal stability and potential for electrical conductivity applications (Kumbul et al., 2015).
Coordination Chemistry and Luminescence
Research into lanthanide coordination compounds employing 4-benzyloxy benzoic acid derivatives as ligands has shown that these compounds can significantly influence the photophysical properties of the resulting materials, which has implications for the development of materials with specific luminescent properties (Sivakumar et al., 2010).
Supramolecular Liquid Crystalline Complexes
The formation of supramolecular liquid crystalline complexes through hydrogen bonding between specific benzoic acid derivatives has been reported. These complexes exhibit nematic phases, which are of interest for the development of new liquid crystal materials with potential applications in displays and optical devices (Alaasar & Tschierske, 2019).
Synthetic Applications in Organic Chemistry
The palladium acetate-catalyzed cyclization reaction of 2,3-allenoic acids, leading to the formation of specific furan-2(5H)-one derivatives, demonstrates the utility of benzoic acid derivatives in complex organic synthesis, providing pathways for the creation of compounds with potential pharmacological applications (Gu et al., 2007).
Anti-bacterial Activity
The synthesis and characterization of specific benzoic acid derivatives have shown promising anti-bacterial activity, suggesting their potential use in the development of new antimicrobial agents. This highlights the broader impact of benzoic acid derivatives in medicinal chemistry and pharmacology (Banday et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-24-16-4-2-3-15(10-16)20-17(21)14(11-19)9-12-5-7-13(8-6-12)18(22)23/h2-10H,1H3,(H,20,21)(H,22,23)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZIAZUUGMMFGN-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Z)-2-Cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-cyclopent-3-en-1-ylmethanone](/img/structure/B2962279.png)


![2-(3-fluoro-4-methoxybenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2962283.png)

![9-(3,4-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2962287.png)
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2962288.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide](/img/structure/B2962291.png)
![6-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2962292.png)
![N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2962295.png)

![Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2962299.png)
